molecular formula C16H12N2O B1296610 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-45-6

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1296610
CAS RN: 21487-45-6
M. Wt: 248.28 g/mol
InChI Key: LZGBMIZREYTWRI-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C16H12N2O . It is used in early discovery research as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde and its derivatives has been reported in several studies . One method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. This is followed by dehydration of the oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole moiety embedded with two phenyl rings . The compound has a molecular weight of 248.28 .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde are complex and can lead to a variety of products . For instance, it can react with hydroxylamine hydrochloride to form an oxime, which can then be dehydrated to form a carbonitrile .


Physical And Chemical Properties Analysis

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a solid compound with a melting point of 142-146 °C . Its InChI key is LZGBMIZREYTWRI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory, Antioxidant, and Antimicrobial Agents : A study synthesized a series of pyrazole chalcones using 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, showing potential as lead compounds for future drug discovery (Bandgar et al., 2009).

Environmentally Benign Synthesis

  • Synthesis in Ionic Liquid : Another research involved the condensation of 1,3-Diphenyl-1H-pyrazole-3-carbaldehydes with other compounds in an ionic liquid, demonstrating an environmentally friendly synthesis approach (Hangarge & Shingare, 2003).

Reductive Amination and Antimicrobial Screening

  • Antimicrobial Properties : A study conducted reductive amination of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with various aromatic amines. The resulting compounds exhibited considerable antifungal activity, though they showed poor antibacterial activity against tested strains (Bawa, Ahmad, & Kumar, 2011).

Novel Synthesis Techniques

  • Synthesis of Indazolyl and Isoxazoleyl Derivatives : Research focusing on novel synthesis techniques developed 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives using 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Hote & Lokhande, 2014).

Solid State Emissive NLOphores

  • Optical and Electronic Applications : A series of pyrazole-based D-π-A derivatives were synthesized for applications in optical and electronic devices. These compounds, derived from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, exhibit solid-state emission characteristics (Lanke & Sekar, 2016).

Safety And Hazards

The compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the study of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry . The compound serves as a versatile precursor for the synthesis of various functional groups and important heterocycles, and could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .

properties

IUPAC Name

1,3-diphenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGBMIZREYTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339388
Record name 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

CAS RN

21487-45-6
Record name 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4,6-Trichloro[1,3,5]triazine (1.83 g, 10.0 mmol) is added to DMF (2 mL), and maintained at 25° C. After the formation of a white solid, the reaction is monitored (TLC) until complete disappearance of the triazine. 1-Phenyl-2-(1-phenylethylidene)-hydrazine (1.0 g, 5.0 mmol) in DMF (15 mL) is added. After the addition, the mixture is then stirred at room temperature and monitored for completion (TLC) after which a 15% solution of Na2CO3 (20 mL) is added. The organic phase is extracted twice with 15 mL of diethyl ether. The organic layer is then dried (Na2SO4) and the solvent is removed in vacuo to afford the desired product. Yields of approximately 1.12 g (90%) of this product can be expected when the reaction is conducted on this scale. Mp 145° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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